(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
CAS No.: 622360-91-2
Cat. No.: VC7713877
Molecular Formula: C21H14O5
Molecular Weight: 346.338
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 622360-91-2 |
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Molecular Formula | C21H14O5 |
Molecular Weight | 346.338 |
IUPAC Name | [(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Standard InChI | InChI=1S/C21H14O5/c1-13-5-2-3-6-14(13)11-19-20(22)16-9-8-15(12-18(16)26-19)25-21(23)17-7-4-10-24-17/h2-12H,1H3/b19-11- |
Standard InChI Key | LSVSVBMEESHALD-ODLFYWEKSA-N |
SMILES | CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The molecule comprises a 2,3-dihydrobenzofuran core, a bicyclic system featuring a fused benzene and furan ring with partial saturation. At the C2 position, a (Z)-configured 2-methylbenzylidene group () is attached via a conjugated double bond, while the C6 position is esterified with a furan-2-carboxylate moiety () . The stereochemistry at the double bond (Z-configuration) ensures specific spatial orientation critical for molecular interactions .
Systematic Nomenclature
Per IUPAC conventions, the compound is named as follows:
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Parent structure: 2,3-dihydrobenzofuran-6-ol (dihydrobenzofuran with a hydroxyl group at C6).
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Substituents:
Synthesis and Characterization
Spectroscopic Characterization
Key analytical data for structurally similar compounds include:
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HRMS: Molecular ion peak at m/z 347.09 [M+H]⁺ (calculated for : 346.3 g/mol) .
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¹H NMR: Distinct signals for the dihydrobenzofuran protons (δ 3.2–3.5 ppm, AB system), aromatic protons (δ 6.8–7.9 ppm), and furan resonances (δ 6.5–7.4 ppm) .
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X-ray Crystallography: Confirms the (Z)-configuration and planarity of the benzylidene double bond in analogues .
Physicochemical Properties
Thermodynamic Parameters
Property | Value |
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Molecular Formula | |
Molecular Weight | 348.35 g/mol |
ChromLogD (pH 7.4) | ~3.3 (estimated) |
Aqueous Solubility | ≤80 µg/mL (FaSSIF) |
The compound’s moderate lipophilicity (ChromLogD ≈ 3.3) and limited solubility suggest formulation challenges, necessitating prodrug strategies or nanoparticle delivery for in vivo applications .
Stability Profile
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Photolytic Stability: Susceptible to UV-induced degradation due to the conjugated dienone system.
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Metabolic Lability: The furan ring and ester linkage are prone to hepatic oxidation and esterase cleavage, respectively .
Biological Activity and Mechanisms
Bromodomain Inhibition
Analogous dihydrobenzofurans exhibit potent BET BD2 selectivity (>1000-fold over BD1), attributed to:
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Hydrophobic Interactions: The 2-methylbenzylidene group engages BD2-specific residues (e.g., His433) via edge-to-face π-stacking .
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Hydrogen Bonding: The 3-oxo group forms bidentate interactions with Asn429, stabilizing the binding pose .
Inhibitors like GSK973 (pIC₅₀ = 7.8 for BRD4 BD2) demonstrate anti-proliferative effects in cancer models, suggesting potential utility for the queried compound .
Pharmacokinetic Considerations
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